Cas no 1218191-38-8 (2-amino-N-(2-methylcyclohexyl)pentanamide)

2-amino-N-(2-methylcyclohexyl)pentanamide 化学的及び物理的性質
名前と識別子
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- 2-amino-N-(2-methylcyclohexyl)pentanamide
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- インチ: 1S/C12H24N2O/c1-3-6-10(13)12(15)14-11-8-5-4-7-9(11)2/h9-11H,3-8,13H2,1-2H3,(H,14,15)
- InChIKey: GRXIWBAKFQTJIP-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CCC)N)NC1CCCCC1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 55.1
2-amino-N-(2-methylcyclohexyl)pentanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-150029-0.05g |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 0.05g |
$792.0 | 2023-06-08 | ||
Enamine | EN300-150029-1.0g |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 1g |
$943.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004002-1g |
2-Amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 98% | 1g |
¥4697.0 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8508-500MG |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 95% | 500MG |
¥ 2,745.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8508-100MG |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 95% | 100MG |
¥ 1,029.00 | 2023-04-03 | |
Enamine | EN300-150029-250mg |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 250mg |
$867.0 | 2023-09-27 | ||
Enamine | EN300-150029-50mg |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 50mg |
$792.0 | 2023-09-27 | ||
Enamine | EN300-150029-500mg |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 500mg |
$905.0 | 2023-09-27 | ||
Enamine | EN300-150029-2500mg |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 2500mg |
$1848.0 | 2023-09-27 | ||
Enamine | EN300-150029-5000mg |
2-amino-N-(2-methylcyclohexyl)pentanamide |
1218191-38-8 | 5000mg |
$2732.0 | 2023-09-27 |
2-amino-N-(2-methylcyclohexyl)pentanamide 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
2-amino-N-(2-methylcyclohexyl)pentanamideに関する追加情報
2-Amino-N-(2-Methylcyclohexyl)Pentanamide: A Comprehensive Overview
2-Amino-N-(2-Methylcyclohexyl)Pentanamide is a compound with the CAS number 1218191-38-8, representing a unique structure in the realm of organic chemistry. This molecule, characterized by its pentanamide backbone and a substituted cyclohexyl group, has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The compound's structure, which includes an amino group and a methyl-substituted cyclohexyl moiety, contributes to its versatile chemical properties.
The synthesis of 2-Amino-N-(2-Methylcyclohexyl)Pentanamide involves a series of carefully designed reactions, often utilizing advanced techniques such as asymmetric catalysis and peptide coupling. Recent studies have highlighted the importance of stereochemistry in this compound, with researchers exploring how different configurations can influence its biological activity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the (R)-enantiomer exhibits superior binding affinity to certain GPCR receptors compared to its (S)-counterpart.
In terms of applications, 2-Amino-N-(2-Methylcyclohexyl)Pentanamide has shown promise as a lead compound in drug discovery. Its ability to modulate ion channels and enzyme activity makes it a valuable tool in developing treatments for neurological disorders such as epilepsy and chronic pain. Moreover, the compound's structural flexibility allows for further modifications, enabling researchers to optimize its pharmacokinetic properties for improved bioavailability.
From a materials science perspective, 2-Amino-N-(2-Methylcyclohexyl)Pentanamide has been investigated as a precursor for advanced polymers and self-healing materials. Its amide functional groups facilitate hydrogen bonding, which is crucial for creating robust intermolecular networks. A 2023 paper in *Macromolecules* reported that polymers derived from this compound exhibit exceptional mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and automotive industries.
The environmental impact of 2-Amino-N-(2-Methylcyclohexyl)Pentanamide is another area of active research. Studies are underway to assess its biodegradability and eco-toxicity, particularly in aquatic environments. Preliminary findings suggest that the compound undergoes rapid hydrolysis under certain conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological footprint.
In conclusion, 2-Amino-N-(2-Methylcyclohexyl)Pentanamide (CAS No: 1218191-38-8) stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a key player in both academic research and industrial development.
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